molecular formula C19H21FN4 B1682730 Tecastemizole CAS No. 75970-99-9

Tecastemizole

Cat. No.: B1682730
CAS No.: 75970-99-9
M. Wt: 324.4 g/mol
InChI Key: SFOVDSLXFUGAIV-UHFFFAOYSA-N
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Description

Tecastemizole, a major metabolite of astemizole, is a potent and selective H1 receptor antagonist. Evidence suggests that this and certain other H1 receptor antagonists may possess anti-inflammatory effects.

Properties

CAS No.

75970-99-9

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine

InChI

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16/h1-8,16,21H,9-13H2,(H,22,23)

InChI Key

SFOVDSLXFUGAIV-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Appearance

Solid powder

75970-99-9
75970-64-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

75970-64-8 (Hydrobromide)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine
norastemizole
norastemizole hydrobromide
tecastemizole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)-(1-ethoxycarbonyl-piperidin-4-yl)amine (31.5 g, 79.4 mmol) and 48% hydrobromic acid (250 mL). Heat to reflux. After 1.5 hours, cool and evaporate in vacuo to give a residue. Add water and sodium hydroxide (60 g) and extract with chloroform. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to obtain a solid. Collect the solid by filtration and recrystallize from hexane/chloroform to give, after drying, the title compound: mp; 212-215° C.

Synthesis routes and methods II

Procedure details

50 Parts of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine dihydrobromide were taken up in water. The free base was liberated with a sodium hydroxide solution 50% and extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was boiled in 2-propanone. The product was filtered off and dried, yielding 17 parts (87.5%) of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine; mp. 215.5° C. (intermediate 90).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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